molecular formula C11H22N2O3 B3120072 Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate CAS No. 259180-78-4

Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate

Cat. No.: B3120072
CAS No.: 259180-78-4
M. Wt: 230.3 g/mol
InChI Key: MKXWMSTYBUMLOC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C11H22N2O3. It is often used in various chemical and pharmaceutical research applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate is unique due to its specific structure, which imparts distinct reactivity and biological activity. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry .

Biological Activity

Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate (CAS No. 259180-78-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H20_{20}N2_2O3_3
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 259180-78-4

The structure of this compound features a morpholine ring, which contributes to its interaction with various biological targets.

The biological activity of this compound is mediated through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as α-glucosidase, which is involved in carbohydrate metabolism. This inhibition may contribute to its potential anti-diabetic effects.
  • Receptor Modulation : It acts as an antagonist at specific G protein-coupled receptors (GPCRs), influencing various signaling pathways. For instance, it has been identified as a selective antagonist for P2Y2_2 receptors, which are implicated in inflammatory responses .
  • Cytotoxicity Against Cancer Cells : this compound exhibits antiproliferative activity against several cancer cell lines, including breast and colon cancer cells. Its mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anticancer Activity : Demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential use in cancer therapy.
  • Antimicrobial Activity : Exhibits potent antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent .
  • Anticonvulsant Effects : Some derivatives have shown promising results in animal models for epilepsy, highlighting their potential as CNS depressants.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Inhibition of α-glucosidase leading to reduced blood glucose levels in diabetic models.
Antiproliferative effects against breast cancer cell lines with IC50_{50} values in low micromolar range.
Antimicrobial efficacy demonstrated through disk diffusion assays against common bacterial strains.

Properties

IUPAC Name

tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12/h9H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXWMSTYBUMLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101194148
Record name 1,1-Dimethylethyl 2-(2-aminoethyl)-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259180-78-4
Record name 1,1-Dimethylethyl 2-(2-aminoethyl)-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259180-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-(2-aminoethyl)-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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